molecular formula C10H21N3O2 B15059228 Tert-butyl 3-hydrazinylpiperidine-1-carboxylate

Tert-butyl 3-hydrazinylpiperidine-1-carboxylate

Cat. No.: B15059228
M. Wt: 215.29 g/mol
InChI Key: CEZFVNQLHGIYJN-UHFFFAOYSA-N
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Description

Tert-butyl 3-hydrazinylpiperidine-1-carboxylate is a chemical compound with the molecular formula C11H21N3O3 It is a derivative of piperidine, a six-membered ring containing nitrogen, and features a tert-butyl group, a hydrazine moiety, and a carboxylate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 3-hydrazinylpiperidine-1-carboxylate typically involves the reaction of tert-butyl 3-hydroxypiperidine-1-carboxylate with hydrazine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. For instance, tert-butyl 3-hydroxypiperidine-1-carboxylate can be dissolved in a suitable solvent such as tetrahydrofuran (THF), and hydrazine hydrate is added to the solution. The reaction mixture is then stirred at room temperature for several hours to complete the reaction .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 3-hydrazinylpiperidine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The hydrazine moiety can be oxidized to form corresponding azides or other nitrogen-containing derivatives.

    Reduction: The compound can be reduced to form amines or other reduced products.

    Substitution: The hydrazine group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydrazine group can yield azides, while reduction can produce amines. Substitution reactions can lead to a variety of substituted piperidine derivatives.

Scientific Research Applications

Tert-butyl 3-hydrazinylpiperidine-1-carboxylate has several scientific research applications, including:

Mechanism of Action

The mechanism of action of tert-butyl 3-hydrazinylpiperidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The hydrazine moiety can form covalent bonds with electrophilic centers in biological molecules, leading to the inhibition of enzyme activity or modulation of receptor function. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its hydrazine moiety, which imparts distinct reactivity and potential for forming covalent bonds with biological targets. This makes it a valuable compound in the design of enzyme inhibitors and other bioactive molecules.

Properties

Molecular Formula

C10H21N3O2

Molecular Weight

215.29 g/mol

IUPAC Name

tert-butyl 3-hydrazinylpiperidine-1-carboxylate

InChI

InChI=1S/C10H21N3O2/c1-10(2,3)15-9(14)13-6-4-5-8(7-13)12-11/h8,12H,4-7,11H2,1-3H3

InChI Key

CEZFVNQLHGIYJN-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC(C1)NN

Origin of Product

United States

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